molecular formula C7H5Cl2I B1448913 3,4-Dichloro-2-iodotoluene CAS No. 1803809-48-4

3,4-Dichloro-2-iodotoluene

Cat. No. B1448913
CAS RN: 1803809-48-4
M. Wt: 286.92 g/mol
InChI Key: NPMLVYGEZWZGHI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodotoluene (DCIT) is an organoiodine compound that has been studied for its potential applications in various scientific fields. It is an organoiodine compound, which means it contains both iodine and carbon atoms. DCIT has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for organic transformations. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

3,4-Dichloro-2-iodotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-iodo-1-methylcyclohexene, 2-iodo-1-methylcyclohexanone, and 2-iodo-1-methylcyclohexanol. It has also been used as a catalyst in organic transformations, such as the Heck reaction and the Suzuki reaction. In addition, it has been used as a reagent for organic transformations, such as the Diels-Alder reaction and the Wittig reaction.

Mechanism Of Action

The mechanism of action of 3,4-Dichloro-2-iodotoluene is not fully understood. It is believed that the organoiodine compound acts as an electron-withdrawing group, which increases the electron density of the carbon atom it is attached to. This increased electron density makes the carbon atom more reactive, leading to the formation of new chemical bonds and the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro-2-iodotoluene are not fully understood. However, it has been shown to inhibit the growth of certain bacteria, suggesting it may have antibacterial properties. In addition, it has been shown to have some antioxidant activity, suggesting it may have potential applications in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

3,4-Dichloro-2-iodotoluene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It also has a high boiling point, which makes it suitable for use in high-temperature reactions. In addition, it is a stable compound and is not easily degraded.
However, 3,4-Dichloro-2-iodotoluene also has some limitations for use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it has a strong odor, which can make it difficult to work with in enclosed spaces.

Future Directions

There are several potential future directions for research involving 3,4-Dichloro-2-iodotoluene. One potential direction is to further investigate its biochemical and physiological effects, with a focus on its potential applications in the treatment of diseases. Another potential direction is to explore its potential applications as a catalyst in organic transformations. Additionally, further research could be done to develop more efficient synthesis methods for 3,4-Dichloro-2-iodotoluene. Finally, further research could be done to investigate the mechanism of action of 3,4-Dichloro-2-iodotoluene and to develop more efficient methods for its use in laboratory experiments.

properties

IUPAC Name

1,2-dichloro-3-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMLVYGEZWZGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-iodotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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